molecular formula C7H8INOS B8268905 Imino(3-iodophenyl)(methyl)-l6-sulfanone

Imino(3-iodophenyl)(methyl)-l6-sulfanone

Cat. No.: B8268905
M. Wt: 281.12 g/mol
InChI Key: LPPODLQMLRXUMN-UHFFFAOYSA-N
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Description

Imino(3-iodophenyl)(methyl)-l6-sulfanone is an organosulfur compound characterized by the presence of an imino group, a 3-iodophenyl group, and a methyl group attached to a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino(3-iodophenyl)(methyl)-l6-sulfanone typically involves the reaction of 3-iodophenylamine with a suitable sulfonylating agent under controlled conditions. One common method involves the use of sulfonyl chlorides in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation reactions using automated reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Imino(3-iodophenyl)(methyl)-l6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfanone group to a thioether.

    Substitution: The iodine atom in the 3-iodophenyl group can be substituted with other nucleophiles, such as thiolates and amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile, with the presence of a base to facilitate nucleophilic attack.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Imino(3-iodophenyl)(methyl)-l6-sulfanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Imino(3-iodophenyl)(methyl)-l6-sulfanone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Imino(3-iodophenyl)(ethyl)-l6-sulfanone
  • Imino(3-iodophenyl)(methyl)-l6-sulfoxide
  • Imino(3-iodophenyl)(methyl)-l6-sulfone

Uniqueness

Imino(3-iodophenyl)(methyl)-l6-sulfanone is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in various applications.

Properties

IUPAC Name

imino-(3-iodophenyl)-methyl-oxo-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INOS/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPODLQMLRXUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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